molecular formula C10H15N5 B11733344 1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B11733344
M. Wt: 205.26 g/mol
InChI Key: AOQBRDJVBDTXDX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its two pyrazole rings, each substituted with methyl groups, and an amine group attached to one of the pyrazole rings. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives to form the pyrazole ring.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antitumor activities.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the amine group.

    1-Methyl-3-(1H-pyrazol-4-yl)pyrazole: Another pyrazole derivative with a different substitution pattern.

Uniqueness

1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and the presence of an amine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-8-10(7-15(3)12-8)11-6-9-4-5-14(2)13-9/h4-5,7,11H,6H2,1-3H3

InChI Key

AOQBRDJVBDTXDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=NN(C=C2)C)C

Origin of Product

United States

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